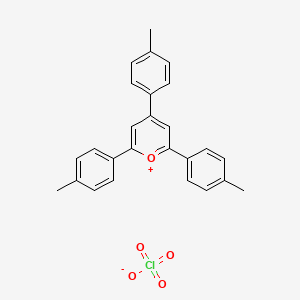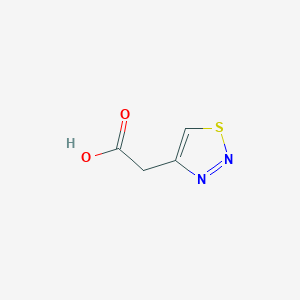
2,4,6-Tris(4-methylphenyl)pyrylium perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Tris(4-methylphenyl)pyrylium perchlorate, also known as TMP, is a heterocyclic compound that has been widely used in scientific research due to its unique properties. TMP is a highly fluorescent dye that has been used as a probe for studying biological systems, such as protein-DNA interactions, enzyme activity, and cell signaling pathways. In
作用机制
The mechanism of action of 2,4,6-Tris(4-methylphenyl)pyrylium perchlorate is based on its ability to interact with biological molecules, such as proteins and DNA. 2,4,6-Tris(4-methylphenyl)pyrylium perchlorate binds to these molecules and undergoes a conformational change, which leads to an increase in fluorescence. This fluorescence can be used to monitor the activity of these molecules in real-time.
Biochemical and Physiological Effects:
2,4,6-Tris(4-methylphenyl)pyrylium perchlorate has been shown to have minimal toxicity and does not affect the biochemical and physiological processes of cells. This makes it an ideal probe for studying biological systems without interfering with their normal function.
实验室实验的优点和局限性
The advantages of using 2,4,6-Tris(4-methylphenyl)pyrylium perchlorate in lab experiments include its high sensitivity, selectivity, and ease of use. 2,4,6-Tris(4-methylphenyl)pyrylium perchlorate is also stable under a wide range of conditions, making it suitable for use in various biological systems. However, the limitations of using 2,4,6-Tris(4-methylphenyl)pyrylium perchlorate include its relatively high cost and the need for specialized equipment to detect its fluorescence.
未来方向
There are several future directions for the use of 2,4,6-Tris(4-methylphenyl)pyrylium perchlorate in scientific research. One potential application is in the development of biosensors for detecting various biological molecules, such as glucose, cholesterol, and DNA. Another potential application is in the study of protein-protein interactions, which are critical for understanding many biological processes. Additionally, 2,4,6-Tris(4-methylphenyl)pyrylium perchlorate could be used in the development of new imaging techniques for studying biological systems in real-time. Overall, the unique properties of 2,4,6-Tris(4-methylphenyl)pyrylium perchlorate make it a valuable tool for studying biological systems and will likely continue to be used in scientific research for years to come.
合成方法
2,4,6-Tris(4-methylphenyl)pyrylium perchlorate can be synthesized by reacting 4-methylphenylacetonitrile with malononitrile in the presence of ammonium acetate and acetic acid. The resulting product is then oxidized using potassium permanganate to form 2,4,6-Tris(4-methylphenyl)pyrylium perchlorate. The synthesis of 2,4,6-Tris(4-methylphenyl)pyrylium perchlorate is relatively simple and can be carried out in a laboratory setting.
科学研究应用
2,4,6-Tris(4-methylphenyl)pyrylium perchlorate has been widely used in scientific research due to its unique properties. 2,4,6-Tris(4-methylphenyl)pyrylium perchlorate is a highly fluorescent dye that has been used as a probe for studying biological systems, such as protein-DNA interactions, enzyme activity, and cell signaling pathways. 2,4,6-Tris(4-methylphenyl)pyrylium perchlorate has also been used in the development of biosensors for detecting various biological molecules, such as glucose, cholesterol, and DNA.
属性
IUPAC Name |
2,4,6-tris(4-methylphenyl)pyrylium;perchlorate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23O.ClHO4/c1-18-4-10-21(11-5-18)24-16-25(22-12-6-19(2)7-13-22)27-26(17-24)23-14-8-20(3)9-15-23;2-1(3,4)5/h4-17H,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFGVBLNPLHKOL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=[O+]C(=C2)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C.[O-]Cl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Tris(4-methylphenyl)pyrylium perchlorate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(benzo[d][1,3]dioxol-5-yl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2470471.png)

![2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2470473.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(methylthio)benzamide hydrochloride](/img/structure/B2470475.png)
![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2470476.png)

![2-[Cyclopropyl(methyl)amino]acetic acid;hydrochloride](/img/structure/B2470481.png)
![2-[4-[2-(3,4-dimethoxyphenyl)ethylamino]quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2470482.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2470484.png)


![3-(2-fluorophenyl)-7-((2-(2-methoxyphenoxy)ethyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2470487.png)